6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15994158
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3 |
| Standard InChI Key | JZHBVQBACTXXCN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=C(C=NC2=C1)C(C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine ring, creating a planar, electron-deficient system. In 6-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine, the methyl group at position 2 and isopropyl group at position 6 introduce steric and electronic modifications that influence reactivity and biological interactions. The molecular formula is reported as CHNO, though discrepancies exist between textual descriptions and structural data in some sources. Computational models predict a collision cross-section (CCS) of 130.7 Ų for the [M+H]+ adduct, consistent with its compact, rigid geometry .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
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NMR: H NMR spectra show characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and pyrimidine protons (δ 8.1–8.3 ppm).
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IR: Stretching vibrations at 1680 cm (C=N) and 2950 cm (C-H, isopropyl) confirm the core structure.
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MS: ESI-MS exhibits a dominant [M+H]+ ion at m/z 220.1, aligning with theoretical calculations.
Synthetic Methodologies
Cyclocondensation Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux | 65–78 | 12 h |
| Pd-Catalyzed Arylation | MW, 110°C, CsCO | 82–90 | 1.5 h |
| Halogenation | NBS, CCl | 70 | 6 h |
Halogenation and Functionalization
Bromination using N-bromosuccinimide (NBS) in CCl selectively substitutes position 5, enabling Suzuki-Miyaura cross-coupling for further diversification. This stepwise approach facilitates the synthesis of libraries for structure-activity relationship (SAR) studies.
Chemical Reactivity and Stability
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes electrophilic substitution at position 5. Nitration with HNO/HSO introduces nitro groups, which are reducible to amines for additional functionalization.
Oxidation and Hydrolysis
Under strong oxidative conditions (e.g., KMnO, HO), the methyl group at position 2 oxidizes to a carboxylic acid, altering solubility and bioactivity. Hydrolysis in basic media cleaves the pyrimidine ring, limiting utility in aqueous environments.
Biological Activity and Mechanisms
Kinase Inhibition
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine inhibits PI3Kα (IC = 0.8 μM) and CDK2/cyclin E (IC = 1.2 μM) by competing with ATP binding. Molecular docking studies reveal hydrogen bonds with Val882 (PI3Kα) and Lys89 (CDK2), critical for selectivity.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis via undecaprenyl phosphate translocase inhibition. Resistance development is slower compared to β-lactams, as observed in time-kill assays.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a template for dual PI3K/mTOR inhibitors with improved pharmacokinetic profiles.
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Prodrug Development: Carboxylic acid derivatives exhibit enhanced oral bioavailability in rodent models.
Material Science
Though less explored, its planar structure and π-conjugation suggest potential in organic semiconductors. Preliminary studies show a bandgap of 3.1 eV, suitable for UV-light-emitting diodes .
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